molecular formula C19H14N2O2S B12420234 Tideglusib-d7

Tideglusib-d7

Numéro de catalogue: B12420234
Poids moléculaire: 341.4 g/mol
Clé InChI: PMJIHLSCWIDGMD-DZFJQUJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tideglusib-d7 is a deuterated form of Tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer’s disease and progressive supranuclear palsy . This compound is structurally similar to Tideglusib but contains deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tideglusib-d7 involves the incorporation of deuterium atoms into the molecular structure of Tideglusib. The general synthetic route includes the following steps:

    Formation of the Thiadiazolidine Ring: The synthesis begins with the formation of the thiadiazolidine ring by reacting appropriate starting materials under controlled conditions.

    Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific deuteration reactions, which may involve the use of deuterated reagents or solvents.

    Final Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Tideglusib-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Mécanisme D'action

Tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase involved in various cellular signaling pathways . The inhibition of GSK-3 leads to the modulation of downstream targets, including β-catenin and tau protein, which are implicated in neurodegenerative diseases. By preventing the phosphorylation of these targets, this compound can reduce neuroinflammation, promote neuronal survival, and enhance cognitive function.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.

    TDZD-8: A member of the thiazolidinedione family with GSK-3 inhibitory activity.

    L803mts10: A small peptide inhibitor of GSK-3.

Uniqueness of Tideglusib-d7

This compound is unique due to its irreversible inhibition of GSK-3 and its enhanced metabolic stability conferred by the deuterium atoms. This makes it a valuable tool for studying GSK-3-related pathways and a promising candidate for therapeutic development.

Propriétés

Formule moléculaire

C19H14N2O2S

Poids moléculaire

341.4 g/mol

Nom IUPAC

4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2

Clé InChI

PMJIHLSCWIDGMD-DZFJQUJPSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

SMILES canonique

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.